molecular formula C₄₅H₇₆N₂O₁₅ B1663822 Acetylspiramycin CAS No. 24916-51-6

Acetylspiramycin

Cat. No. B1663822
CAS RN: 24916-51-6
M. Wt: 885.1 g/mol
InChI Key: ZPCCSZFPOXBNDL-ZSTSFXQOSA-N
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Description

Acetylspiramycin is a potent and orally active macrolide antibiotic produced by various Streptomyces species . It is an acetylated derivative of Spiramycin . Acetylspiramycin is an antimicrobial agent with activity against gram-positive organisms, including Streptococcus pyogenes, S. viridans, Corynebacterium diphtheriae, and methicillin-sensitive Staphylococcus aureus . It is also a potent antiprotozoal agent that is effective against parasitic infections caused by Cryptosporidium spp .


Synthesis Analysis

The synthesis of Acetylspiramycin involves adding a solvent and a catalyst into spiramycin alkali, heating, and stirring for a certain time . The extraction of trace Acetylspiramycin in real aqueous environments can be achieved using an aqueous two-phase system of ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate and phosphate .


Molecular Structure Analysis

Acetylspiramycin is a 16-membered ring macrolide . It is an acetylated derivative of Spiramycin .


Chemical Reactions Analysis

The partitioning of Acetylspiramycin was carried out in an aqueous two-phase system (ATPS) formed by a hydrophilic ionic liquid (1-butyl-3-methylimidazolium tetrafluoraborate, [Bmim]BF4) and NaH2PO4 . This ATPS is a simple, non-toxic, and effective sample pretreatment technique, which was developed for the simultaneous separation, enrichment, and rapid analysis of Acetylspiramycin coupled with molecular fluorescence spectrophotometry .


Physical And Chemical Properties Analysis

The physical characteristics of APIs like Acetylspiramycin include XRPD Characterization, Particle Size Determination, Morphological Analysis, Surface Area Analysis . The chemical characteristics of APIs like Acetylspiramycin are identified using NMR to identify the chemical structure and quantify residual solvents .

Scientific Research Applications

1. Extraction of Trace Acetylspiramycin in Real Aqueous Environments

  • Summary of Application : Acetylspiramycin is extracted from real aqueous environments using an aqueous two-phase system (ATPS) formed by a hydrophilic ionic liquid (1-butyl-3-methylimidazolium tetrafluoraborate, [Bmim]BF4) and NaH2PO4 . This ATPS is a simple, non-toxic, and effective sample pretreatment technique developed for the simultaneous separation, enrichment, and rapid analysis of acetylspiramycin .
  • Methods of Application : The partitioning of acetylspiramycin was carried out in the ATPS. The effects of types of salts, concentration of NaH2PO4, and temperature were analyzed .
  • Results or Outcomes : Under optimum conditions, the average extraction efficiency and partition coefficient were 90.14% and 91.1, respectively . The method yielded a linear range in the concentration from 1.0 to 10.0 µg mL−1 of acetylspiramycin, and the limit of detection was 0.02 µg mL−1 . This method could be successfully applied for the analysis of acetylspiramycin in lake water, river water, and groundwater .

2. Development of an Acetylspiramycin Sensor

  • Summary of Application : A simple and sensitive sensor is described for the determination of acetylspiramycin (ASPM) based on a single-wall carbon nanotubes (SWNTs)-dihexadecyl hydrogen phosphate (DHP) film coated glassy carbon electrode (GCE) .

3. Anti-inflammatory and Immunomodulatory Properties

  • Summary of Application : Macrolides, including Acetylspiramycin, have long been recognized to exert immunomodulatory and anti-inflammatory actions . They are able to suppress the “cytokine storm” of inflammation and confer an additional clinical benefit through their immunomodulatory properties .

4. Separation of Macrolide Antibiotics from Real Aqueous Environments

  • Summary of Application : Acetylspiramycin is separated from real aqueous environments using an aqueous two-phase system (ATPS) formed by a hydrophilic ionic liquid and NaH2PO4 . This ATPS is a simple, non-toxic, and effective sample pretreatment technique developed for the simultaneous separation, enrichment, and rapid analysis of acetylspiramycin .
  • Methods of Application : The partitioning of acetylspiramycin was carried out in the ATPS. The effects of types of salts, concentration of NaH2PO4, and temperature were analyzed .
  • Results or Outcomes : Under optimum conditions, the average extraction efficiency and partition coefficient were 90.14% and 91.1, respectively . This method could be successfully applied for the analysis of acetylspiramycin in lake water, river water, and groundwater .

Safety And Hazards

Acetylspiramycin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+/t25-,26-,27-,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCCSZFPOXBNDL-ZSTSFXQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Foromacidin B

CAS RN

24916-51-6
Record name Spiramycin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24916-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SPIRAMYCIN II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05298J5WMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
834
Citations
MZ Huang, J Li, L Guan, DQ Li, XM Nie, R Gui… - International Journal for …, 2015 - Elsevier
… This study investigated the therapeutic effects of acetylspiramycin and garlicin on … of acetylspiramycin and garlicin in four groups: acetylspiramycin plus garlicin, acetylspiramycin only, …
Number of citations: 17 www.sciencedirect.com
SY Li, DS Nelson - International journal of immunopharmacology, 1985 - Elsevier
A study was made of the effect of acetylspiramycin (ASPM) on the phagocytic activity of mouse macrophages in vitro and in vivo, using opsonized, 51 Cr-labelled sheep red blood cells (…
Number of citations: 3 www.sciencedirect.com
H Sano, M INOUE, K YAMASHITA… - The Journal of …, 1983 - jstage.jst.go.jp
… This was achieved by careful hydrolysis of 2'-O-acetylspiramycin I (2). 2, obtained by selective acylation of spiramycin I, was hydrolyzed by 0.07 M hydrochloric acid (pH 2.0) at 42C, to …
Number of citations: 15 www.jstage.jst.go.jp
N Suzuki, FM Espinas, H Sakurai, A Saito… - … und Hygiene. 1. Abt …, 1984 - Elsevier
In acutely infected mice, acetylspiramycin (ASPM) administered in combination with Obioactin, or sulfamethoxypyrazine (SMPZ), prevented Toxoplasma organisms from encysting in the …
Number of citations: 6 www.sciencedirect.com
X Shi, S Zhang, JP Fawcett, D Zhong - Journal of pharmaceutical and …, 2004 - Elsevier
… Isocratic chromatography was performed using either mobile phase (A) of acetonitrile−10 mM ammonium acetate−acetic acid (35:65:0.5, v/v/v) for the separation of acetylspiramycin III …
Number of citations: 24 www.sciencedirect.com
H SANO, T SUNAZUKA, H TANAKA… - The Journal of …, 1984 - jstage.jst.go.jp
… the most active in riro, which were superior to acetylspiramycin. … all the triacylates were almost comparable to acetylspiramycin. … higher therapeutic effects than that of acetylspiramycin. …
Number of citations: 27 www.jstage.jst.go.jp
M Wang, M Pendela, C Hu, S Jin… - … of Chromatography A, 2010 - Elsevier
Investigation of acetylspiramycin (ASPM) and its related substances was carried out using a reversed-phase liquid chromatography/tandem mass spectrometry method. The …
Number of citations: 16 www.sciencedirect.com
S Omura, A Nakagawa, M Otani, T Hata… - Journal of the …, 1969 - ACS Publications
with an endo-methyl group on the following basis. The penultimate product of cyclization is probably sodium enolate 3 rather than the alternate bridgehead enolate since significant …
Number of citations: 67 pubs.acs.org
Y Wang, J Han, X Xie, C Li - Central European Journal of Chemistry, 2010 - Springer
… in acetylspiramycin transfer to the top phase, suggesting an important acetylspiramycin-[Bmim]… from 1.0 to 10.0 µg mL-1 of acetylspiramycin, and the limit of detection was 0.02 µg mL-1. …
Number of citations: 33 link.springer.com
G Wang, Q Ding, Y Sun, L He, X Sun - Spectrochimica Acta Part A …, 2008 - Elsevier
Kernel independent component analysis (KICA), a kind of independent component analysis (ICA) algorithms based on kernel, was preliminarily investigated for blind source separation (…
Number of citations: 34 www.sciencedirect.com

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